

Physical properties of 3-Bromo-5-methylbenzonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methylbenzonitrile

Cat. No.: B157054

[Get Quote](#)

Technical Guide: Physical Properties of 3-Bromo-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **3-Bromo-5-methylbenzonitrile**, a chemical compound of interest in various research and development applications. The focus of this document is on its melting and boiling points, presenting the available data and the standard methodologies for their determination.

Core Physical Properties

3-Bromo-5-methylbenzonitrile is a solid at room temperature. Its fundamental physical properties, the melting and boiling points, are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Presentation

The experimentally determined physical properties of **3-Bromo-5-methylbenzonitrile** are summarized in the table below for clear reference.

Physical Property	Value	Conditions
Melting Point	57-58.5 °C	Not specified
Boiling Point	256.1 ± 20.0 °C	760 Torr[1]

Experimental Protocols

While the specific experimental reports for the determination of the physical properties of **3-Bromo-5-methylbenzonitrile** are not publicly detailed, the following outlines the standard and widely accepted methodologies for ascertaining the melting and boiling points of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

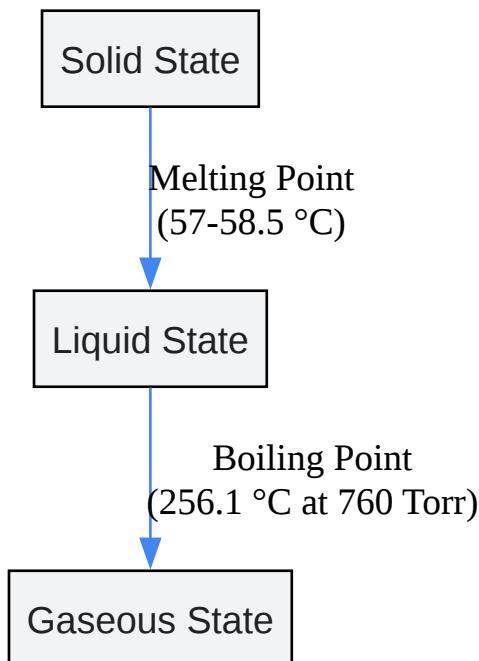
Methodology: Capillary Method

- **Sample Preparation:** A small, finely powdered sample of the solid is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The apparatus allows for controlled heating and clear observation of the sample.
- **Heating:** The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A narrow melting point range (typically less than 2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method (for larger quantities)


- Apparatus Setup: The compound is placed in a distillation flask connected to a condenser, with a thermometer positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.
- Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.
- Equilibrium: The temperature reading that remains constant during the distillation process is recorded as the boiling point at the given atmospheric pressure.

Methodology: Siwoloboff Method (for small quantities)

- Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at the top end, is inverted and placed inside the fusion tube.
- Heating: The fusion tube is attached to a thermometer and heated in a liquid bath.
- Observation: As the temperature rises, air escapes from the capillary tube. The heat is then removed, and the bath is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. This occurs when the external pressure equals the vapor pressure of the substance.

Logical Relationships

The following diagram illustrates the relationship between the physical state of **3-Bromo-5-methylbenzonitrile** and temperature, based on its known melting and boiling points.

[Click to download full resolution via product page](#)

Physical States of **3-Bromo-5-methylbenzonitrile**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 124289-21-0 CAS MSDS (3-BROMO-5-METHYLBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 3-Bromo-5-methylbenzonitrile (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157054#physical-properties-of-3-bromo-5-methylbenzonitrile-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com